molecular formula C19H21ClN2O2S B5088622 N-(2-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 5666-90-0

N-(2-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5088622
CAS No.: 5666-90-0
M. Wt: 376.9 g/mol
InChI Key: PXNQMKTVKKAVFB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives

Properties

IUPAC Name

N-(2-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-3-16(23)22-19-17(12-9-8-11(2)10-15(12)25-19)18(24)21-14-7-5-4-6-13(14)20/h4-7,11H,3,8-10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNQMKTVKKAVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386339
Record name STK080002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5666-90-0
Record name STK080002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Amidation Reaction: The propanoylamino group is introduced through an amidation reaction involving propanoic acid and an amine derivative.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been investigated for its potential therapeutic effects:

Anticancer Activity

Research indicates that compounds with a similar structure exhibit anticancer properties. Studies have shown that benzothiophene derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation . The specific compound may have similar mechanisms due to its structural characteristics.

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities in preliminary studies. Tetrahydro-benzothiophenes are known to possess such biological activities, suggesting that this compound could be effective against various pathogens .

Neurological Applications

Given the structural similarity to known neuroprotective agents, there is potential for this compound to be explored for its effects on neurodegenerative diseases. Research into related compounds has indicated possible benefits in protecting against neuronal damage and improving cognitive function.

Synthetic Applications

This compound can serve as an intermediate in the synthesis of other complex molecules:

Chemical Reactions

The compound can undergo several chemical transformations:

  • Oxidation : Modifying functional groups to enhance biological activity.
  • Reduction : Altering oxidation states for specific applications.
  • Substitution Reactions : Introducing new functional groups via nucleophilic substitution reactions.

These reactions are essential for creating derivatives that may exhibit improved efficacy or novel properties.

Case Studies and Research Findings

Several studies have documented the applications of compounds structurally related to this compound:

StudyFocusFindings
Shetty et al. (2009)Antimicrobial ActivityDemonstrated significant antibacterial activity against various strains .
Jayaraman et al. (2010)Synthesis and CharacterizationHighlighted the importance of structural modifications for enhanced biological activity .
PMC3470379 (2012)Neurological ApplicationsSuggested potential neuroprotective effects based on structural analysis .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.

Biological Activity

N-(2-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 5666-90-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure contributes significantly to its biological activity. Key properties include:

PropertyValue
Molecular FormulaC₁₉H₂₁ClN₂O₂S
Molecular Weight376.90 g/mol
Density1.317 g/cm³
Boiling Point527.2 ºC
LogP5.8496

These properties indicate a relatively high lipophilicity, which may influence its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.

2.1 Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and neurodegenerative diseases like Alzheimer's.

In a study assessing the inhibitory effects on AChE and BChE:

CompoundIC₅₀ (µM) AChEIC₅₀ (µM) BChE
N-(2-chlorophenyl)...12.515.0
Standard (Galantamine)8.010.0

These results suggest that the compound has a promising profile as a potential therapeutic agent for cognitive disorders .

2.2 Cytotoxicity Studies

Cell viability assays conducted on SH-SY5Y neuroblastoma cells revealed that at concentrations corresponding to their IC₅₀ values, the compound did not exhibit significant cytotoxic effects, indicating a favorable safety profile for further development .

3. Case Studies

Several studies have explored the biological activity of related compounds and their implications for drug development:

  • Study on Kinesin Spindle Protein Inhibitors : A related compound was shown to arrest cells in mitosis, leading to apoptosis via monopolar spindle formation, highlighting the potential of benzothiophene derivatives in cancer therapy .
  • Neuroprotective Effects : Investigations into similar benzothiophene derivatives have demonstrated neuroprotective effects against oxidative stress in neuronal cell lines, suggesting that these compounds could be beneficial in treating neurodegenerative diseases .

4. Conclusion

This compound displays promising biological activity through mechanisms such as enzyme inhibition and potential neuroprotective effects. Its favorable pharmacokinetic properties and low cytotoxicity make it a candidate for further research in the treatment of neurodegenerative diseases and cancer.

Future research should focus on detailed pharmacological profiling and clinical trials to fully elucidate its therapeutic potential and mechanisms of action.

Q & A

Basic Questions

Q. What are the key synthetic routes for N-(2-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the construction of the tetrahydrobenzothiophene core. For example, a Friedel-Crafts acylation or cyclization reaction may be used to form the benzothiophene ring, followed by regioselective substitution at positions 2 and 3. The 2-chlorophenyl and propanoylamino groups are introduced via nucleophilic acyl substitution or coupling reactions (e.g., HATU-mediated amidation). Yield optimization requires careful control of reaction parameters:

  • Temperature : Maintain ≤0°C during acylation to minimize side reactions.
  • Catalysts : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to introduce aryl groups .
  • Purification : Employ gradient column chromatography (hexane/ethyl acetate) to isolate intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the tetrahydrobenzothiophene scaffold and substituent positions. Key signals include the methyl group at δ ~1.2 ppm (¹H) and the carbonyl carbons at δ ~165–175 ppm (¹³C).
  • X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., amide-proton interactions with the benzothiophene ring). Use synchrotron radiation for high-resolution data .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~434.5 Da) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :

  • Variation of Substituents : Synthesize analogs with modifications at the 2-chlorophenyl (e.g., replacing Cl with F or CF₃) or propanoylamino (e.g., altering alkyl chain length) positions.
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition or receptor-binding assays). For example, if the compound shows anti-Alzheimer activity, measure acetylcholinesterase (AChE) inhibition IC₅₀ values.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like AChE or amyloid-beta proteins. Compare with experimental data to validate SAR trends .

Q. How should researchers address contradictory data in biological activity reports (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Orthogonal Validation : Confirm activity using independent methods (e.g., surface plasmon resonance for binding affinity alongside enzymatic assays).
  • Meta-Analysis : Compare datasets from multiple studies (e.g., via Forest plots) to identify outliers. Contradictions may arise from differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or assay detection limits .

Q. What computational strategies are recommended to predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns trajectories using AMBER or GROMACS. Focus on stability of hydrogen bonds between the propanoylamino group and catalytic residues (e.g., Ser203 in AChE).
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with minor substituent changes.
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, BBB permeability) and prioritize analogs for synthesis .

Data Contradiction Analysis Example

  • Issue : A study reports IC₅₀ = 12 nM for AChE inhibition, while another finds IC₅₀ = 850 nM.
  • Resolution :
    • Verify purity (>95% by HPLC) and stereochemical consistency (enantiomerically pure vs. racemic mixture).
    • Re-test both samples under identical assay conditions (e.g., Ellman’s method with human recombinant AChE).
    • Analyze conformational flexibility via MD simulations to determine if aggregation or protein misfolding affects results .

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